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Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

Cat. No.: B097055 Get Quote

Introduction
4-(Pentyloxy)phenol is a chemical compound of significant interest within the realms of

organic synthesis, materials science, and drug discovery. As an ether derivative of

hydroquinone, its molecular architecture, featuring a polar phenolic hydroxyl group and a

nonpolar pentyloxy chain appended to an aromatic ring, imparts unique physicochemical

properties. These characteristics make it a valuable precursor for the synthesis of liquid

crystals, polymers, and biologically active molecules. An unambiguous structural elucidation

and confirmation of purity are paramount for any of its applications, necessitating a thorough

spectroscopic analysis.

This guide provides an in-depth examination of the spectroscopic data of 4-
(Pentyloxy)phenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in

fundamental principles and is supplemented with detailed experimental protocols to aid

researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 4-(pentyloxy)phenol are

numbered as follows:

Caption: Molecular structure of 4-(pentyloxy)phenol with atom numbering for NMR

assignments.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a

molecule. Although experimental data for 4-(pentyloxy)phenol is not readily available in

common spectral databases, a predicted spectrum can be constructed based on established

chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Data

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H on O1 ~4.8 (variable) Singlet (broad) 1H -

H2, H6 ~6.85 Doublet 2H ~9.0

H3, H5 ~6.75 Doublet 2H ~9.0

H on C1' ~3.90 Triplet 2H ~6.5

H on C2' ~1.75 Multiplet 2H ~7.0

H on C3', C4' ~1.40 Multiplet 4H -

H on C5' ~0.95 Triplet 3H ~7.0

Interpretation of the Predicted ¹H NMR Spectrum
Phenolic Proton (H on O1): The chemical shift of the phenolic proton is highly dependent on

concentration and solvent due to hydrogen bonding. It is expected to appear as a broad

singlet.

Aromatic Protons (H2, H3, H5, H6): The para-disubstituted aromatic ring gives rise to a

characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the

hydroxyl group (H2, H6) are expected to be slightly downfield from the protons ortho to the

pentyloxy group (H3, H5) due to the differing electronic effects of the substituents.

Pentyloxy Chain Protons:
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The methylene protons adjacent to the ether oxygen (H on C1') are deshielded and

appear as a triplet around 3.90 ppm, split by the neighboring methylene group.

The terminal methyl protons (H on C5') are the most shielded and appear as a triplet

around 0.95 ppm.

The remaining methylene protons (H on C2', C3', C4') will appear as overlapping

multiplets in the aliphatic region.

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of 4-(pentyloxy)phenol in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a

deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte

signals[1].

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is

often pre-dissolved in the deuterated solvent.

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

Data Acquisition:

The instrument is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard one-pulse sequence is typically used.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Data Processing:

The free induction decay (FID) is Fourier transformed.

The spectrum is phased and the baseline is corrected.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.
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The signals are integrated to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to

the ¹H NMR data, a predicted ¹³C NMR spectrum is presented here.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

C1 ~150

C4 ~153

C2, C6 ~116

C3, C5 ~115

C1' ~69

C2' ~29

C3' ~28

C4' ~22

C5' ~14

Interpretation of the Predicted ¹³C NMR Spectrum
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbons bearing the oxygen atoms (C1 and C4) are the most deshielded.

Due to the symmetry of the para-substituted ring, C2 and C6 are chemically equivalent, as

are C3 and C5.

Pentyloxy Chain Carbons: The chemical shifts of the aliphatic carbons are in the expected

upfield region. The carbon attached to the ether oxygen (C1') is the most deshielded of the

aliphatic carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of deuterated

solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope.

Instrumentation: The experiment is performed on the same NMR spectrometer as the ¹H

NMR.

Data Acquisition:

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single

lines for each unique carbon.

A longer acquisition time and a greater number of scans are generally necessary to obtain

a good signal-to-noise ratio.

Data Processing: The data is processed similarly to the ¹H NMR spectrum, with the chemical

shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental IR Data
The gas-phase IR spectrum of 4-(pentyloxy)phenol is available from the NIST WebBook[2].
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Wavenumber (cm⁻¹) Intensity Assignment

~3670 Strong O-H stretch (free)

~3050 Medium Aromatic C-H stretch

~2960, 2870 Strong Aliphatic C-H stretch

~1510 Strong Aromatic C=C stretch

~1230 Strong Aryl-O stretch (ether)

~1180 Strong C-O stretch (phenol)

Interpretation of the IR Spectrum
O-H Stretch: A strong, sharp band around 3670 cm⁻¹ is characteristic of a free (non-

hydrogen-bonded) hydroxyl group, as expected in the gas phase[3]. In a condensed phase

(liquid or solid), this peak would be a broad band at lower wavenumbers (typically 3200-3600

cm⁻¹) due to hydrogen bonding.

C-H Stretches: The absorption at ~3050 cm⁻¹ is indicative of C-H stretching in the aromatic

ring. The strong absorptions at ~2960 and 2870 cm⁻¹ are due to the asymmetric and

symmetric stretching vibrations of the C-H bonds in the pentyloxy group.

Aromatic C=C Stretch: The strong band at ~1510 cm⁻¹ is characteristic of the carbon-carbon

stretching vibrations within the aromatic ring.

C-O Stretches: The spectrum shows two strong C-O stretching bands. The band at ~1230

cm⁻¹ can be assigned to the aryl-O stretching of the ether linkage, while the band at ~1180

cm⁻¹ is attributed to the C-O stretching of the phenolic hydroxyl group[3].

Experimental Protocol for FTIR Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of 4-(pentyloxy)phenol with dry

potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
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Liquid Sample (Neat): If the sample is a liquid at room temperature, a thin film can be

placed between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal

absorption in the regions of interest.

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Data Acquisition:

A background spectrum of the empty sample holder (or the pure solvent) is recorded.

The sample spectrum is then recorded.

The instrument software automatically subtracts the background from the sample

spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is plotted.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The fragmentation pattern of a molecule in the mass spectrometer provides valuable

information about its structure.

Experimental Mass Spectrum Data
The electron ionization (EI) mass spectrum of 4-(pentyloxy)phenol is available from the NIST

WebBook.
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m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

110 80 [M - C₅H₁₀]⁺

81 10

55 15

43 20 [C₃H₇]⁺

41 30 [C₃H₅]⁺

29 25 [C₂H₅]⁺

Interpretation of the Mass Spectrum
The mass spectrum of 4-(pentyloxy)phenol is characterized by a prominent molecular ion

peak and a significant fragment resulting from the cleavage of the pentyloxy group.

[M]⁺˙
m/z = 180

[M - C₅H₁₀]⁺˙
m/z = 110- C₅H₁₀ (McLafferty)

[C₅H₁₁]⁺
m/z = 71

α-cleavage

[C₄H₉]⁺
m/z = 57

- CH₂ [C₃H₇]⁺
m/z = 43

- CH₂

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 4-(pentyloxy)phenol in EI-MS.

Molecular Ion ([M]⁺): The base peak in the spectrum is the molecular ion at m/z 180, which is

consistent with the molecular weight of 4-(pentyloxy)phenol (C₁₁H₁₆O₂). The high intensity

of the molecular ion is characteristic of aromatic compounds.

Major Fragmentation: The most significant fragment ion is observed at m/z 110. This

corresponds to the loss of a neutral pentene molecule (C₅H₁₀, mass = 70) via a McLafferty

rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.
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Alkyl Chain Fragmentation: The smaller fragments at m/z 43, 41, and 29 are characteristic of

the fragmentation of the pentyl chain.

Experimental Protocol for Electron Ionization Mass
Spectrometry

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.

For a solid sample like 4-(pentyloxy)phenol, a direct insertion probe can be used, where

the sample is heated to volatilize it.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and the signal is processed to generate a mass

spectrum.

Conclusion
The comprehensive spectroscopic analysis of 4-(pentyloxy)phenol, utilizing ¹H NMR, ¹³C

NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure.

The predicted NMR data, based on established principles, offers a reliable guide for the

interpretation of experimental spectra. The characteristic IR absorptions confirm the presence

of the phenolic hydroxyl group, the aromatic ring, and the ether linkage. The mass spectrum,

with its distinct molecular ion and fragmentation pattern, further corroborates the proposed

structure. The detailed experimental protocols provided herein serve as a valuable resource for

researchers working with this compound, ensuring accurate and reproducible analytical results.

This multifaceted spectroscopic approach is indispensable for quality control and for advancing

the application of 4-(pentyloxy)phenol in various scientific and technological fields.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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